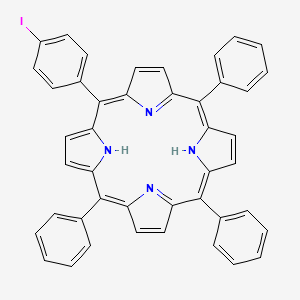
5-(4-Iodophenyl)-10,15,20-triphenyl-21H,23H-porphine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-Iodophenyl)-10,15,20-triphenyl-21H,23H-porphine is a synthetic porphyrin derivative Porphyrins are a group of organic compounds, many of which are naturally occurring, that play key roles in biological processes such as oxygen transport and photosynthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Iodophenyl)-10,15,20-triphenyl-21H,23H-porphine typically involves the following steps:
Formation of the Porphyrin Core: The porphyrin core can be synthesized using the Adler-Longo method, which involves the condensation of pyrrole with an aldehyde under acidic conditions.
Introduction of the Iodophenyl Group: The iodophenyl group can be introduced via a palladium-catalyzed Suzuki-Miyaura coupling reaction. This reaction involves the coupling of a boronic acid derivative of the porphyrin with 4-iodophenylboronic acid in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or recrystallization.
Chemical Reactions Analysis
Types of Reactions
5-(4-Iodophenyl)-10,15,20-triphenyl-21H,23H-porphine can undergo various chemical reactions, including:
Substitution Reactions: The iodophenyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by another nucleophile.
Oxidation and Reduction Reactions: The porphyrin core can undergo oxidation and reduction reactions, which can alter its electronic properties and reactivity.
Common Reagents and Conditions
Palladium-Catalyzed Reactions: Palladium catalysts are commonly used in the synthesis and modification of this compound, particularly in coupling reactions.
Oxidizing and Reducing Agents: Various oxidizing and reducing agents can be used to modify the porphyrin core, such as potassium permanganate for oxidation and sodium borohydride for reduction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the iodophenyl group can yield a variety of substituted porphyrins, while oxidation and reduction reactions can lead to changes in the oxidation state of the porphyrin core.
Scientific Research Applications
5-(4-Iodophenyl)-10,15,20-triphenyl-21H,23H-porphine has a wide range of scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex porphyrin derivatives and as a catalyst in various chemical reactions.
Biology: Its ability to mimic natural porphyrins makes it useful in studying biological processes such as oxygen transport and electron transfer.
Industry: It can be used in the development of new materials with unique optical and electronic properties.
Mechanism of Action
The mechanism of action of 5-(4-Iodophenyl)-10,15,20-triphenyl-21H,23H-porphine depends on its specific application. In photodynamic therapy, for example, the compound absorbs light and transfers energy to molecular oxygen, generating reactive oxygen species that can damage cellular components and kill cancer cells. The molecular targets and pathways involved in this process include cellular membranes, proteins, and DNA.
Comparison with Similar Compounds
Similar Compounds
4-Iodophenol: An aromatic compound with similar iodine substitution but lacking the porphyrin core.
Tetraphenylporphyrin: A porphyrin derivative without the iodophenyl group.
Uniqueness
5-(4-Iodophenyl)-10,15,20-triphenyl-21H,23H-porphine is unique in that it combines the properties of both the iodophenyl group and the porphyrin core. This combination allows it to participate in a wider range of chemical reactions and makes it useful in diverse applications, from catalysis to medicine.
Properties
Molecular Formula |
C44H29IN4 |
|---|---|
Molecular Weight |
740.6 g/mol |
IUPAC Name |
5-(4-iodophenyl)-10,15,20-triphenyl-21,23-dihydroporphyrin |
InChI |
InChI=1S/C44H29IN4/c45-32-18-16-31(17-19-32)44-39-26-24-37(48-39)42(29-12-6-2-7-13-29)35-22-20-33(46-35)41(28-10-4-1-5-11-28)34-21-23-36(47-34)43(30-14-8-3-9-15-30)38-25-27-40(44)49-38/h1-27,46,49H |
InChI Key |
YDPMYRNFKDQEMJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=CC=C7)C8=CC=C(C=C8)I)C=C4)C9=CC=CC=C9)N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


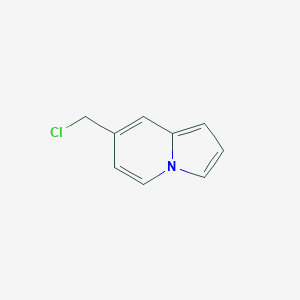
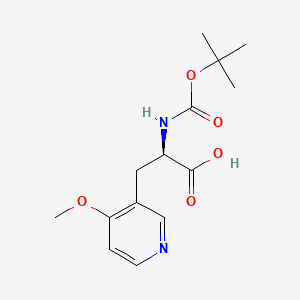

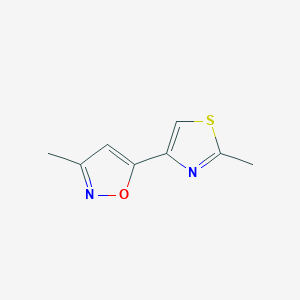
![5-[4-(Trifluoromethyl)phenyl]pentanoic acid](/img/structure/B13662874.png)
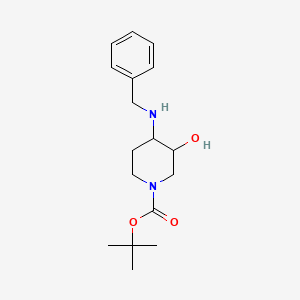
![7-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine hydrobromide](/img/structure/B13662885.png)

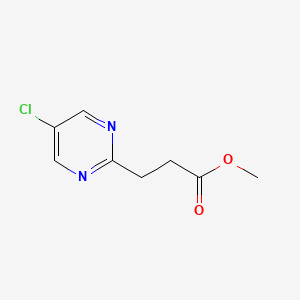
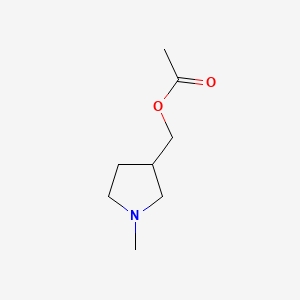
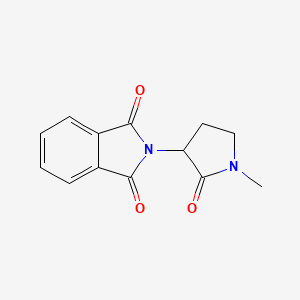
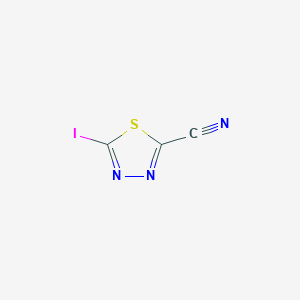
![(3-(Methoxycarbonyl)pyrazolo[1,5-a]pyridin-5-yl)boronic acid](/img/structure/B13662935.png)
![3,5-Dimethyl-[1,2,4]triazolo[4,3-a]pyridin-8-amine](/img/structure/B13662937.png)
